Tert-butyl 4,4-difluoro-5-hydroxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4,4-difluoro-5-hydroxypentanoate: is a chemical compound with the molecular formula C9H16F2O3 and a molecular weight of 210.22 g/mol It is characterized by the presence of a tert-butyl group, two fluorine atoms, and a hydroxyl group attached to a pentanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4-difluoro-5-hydroxypentanoate typically involves the esterification of 4,4-difluoro-5-hydroxypentanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tert-butyl 4,4-difluoro-5-hydroxypentanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 4,4-difluoro-5-hydroxypentanoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of enzymes and other biomolecules. It serves as a model compound to investigate the role of fluorine in modulating biological activity .
Medicine: this compound is explored for its potential use in drug development. Fluorine-containing compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-butyl 4,4-difluoro-5-hydroxypentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyl group may participate in hydrogen bonding interactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4,4-difluoro-5-oxopentanoate
- Tert-butyl 4,4-difluoro-5-carboxypentanoate
- Tert-butyl 4,4-difluoro-5-hydroxypentanol
Uniqueness: Tert-butyl 4,4-difluoro-5-hydroxypentanoate is unique due to the presence of both fluorine atoms and a hydroxyl group on the pentanoate backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H16F2O3 |
---|---|
Molekulargewicht |
210.22 g/mol |
IUPAC-Name |
tert-butyl 4,4-difluoro-5-hydroxypentanoate |
InChI |
InChI=1S/C9H16F2O3/c1-8(2,3)14-7(13)4-5-9(10,11)6-12/h12H,4-6H2,1-3H3 |
InChI-Schlüssel |
XDAXPOYRANQCEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(CO)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.